molecular formula C11H13N3O B8492246 7-(Ethylamino)-1-methyl-1,6-naphthyridin-2(1H)-one

7-(Ethylamino)-1-methyl-1,6-naphthyridin-2(1H)-one

Cat. No. B8492246
M. Wt: 203.24 g/mol
InChI Key: DHFGXCWYQYOJFK-UHFFFAOYSA-N
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Patent
US09181238B2

Procedure details

To a solution of 7-(ethylamino)-1-methyl-1,6-naphthyridin-2(1H)-one (20 mg, 0.1 mmol) and pyridine (27 μL, 0.3 mmol) in DCM (2 mL) was added phenylselenium bromide (72 mg, 0.3 mmol). The mixture was heated at 39° C. for 6 h, and then the solvent was removed under vacuum. The residue was chromatographed on silica gel (30% ethyl acetate in hexanes eluant) to provide the title compound. MS (m/z) 282.0 (M+1).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
27 μL
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10](=[O:15])[N:11]2[CH3:14])=[CH:6][N:5]=1)[CH3:2].N1C=CC=CC=1.C1([Se][Br:29])C=CC=CC=1>C(Cl)Cl>[Br:29][C:9]1[C:10](=[O:15])[N:11]([CH3:14])[C:12]2[C:7]([CH:8]=1)=[CH:6][N:5]=[C:4]([NH:3][CH2:1][CH3:2])[CH:13]=2

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)NC1=NC=C2C=CC(N(C2=C1)C)=O
Name
Quantity
27 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
72 mg
Type
reactant
Smiles
C1(=CC=CC=C1)[Se]Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
39 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (30% ethyl acetate in hexanes eluant)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(N(C2=CC(=NC=C2C1)NCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.